

Preclinical Profile of DSP-0565: A Novel Broad-Spectrum Anticonvulsant Candidate

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Compound of Interest

Compound Name: DSP-0565

Cat. No.: B15620416

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DSP-0565 is a novel, orally bioavailable small molecule under investigation as a broad-spectrum anti-epileptic drug (AED). Identified through optimization of a biphenyl sulfonamide scaffold, **DSP-0565**, chemically known as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, has demonstrated potent anticonvulsant activity across a range of well-established preclinical models of seizure. Its efficacy profile suggests potential therapeutic utility in both generalized and focal epilepsy. This document provides a comprehensive overview of the available preclinical data for **DSP-0565**, including its anticonvulsant efficacy, neurotoxicity, and metabolic pathways, presented in a format tailored for researchers, scientists, and drug development professionals.

Quantitative Efficacy and Safety Data

The anticonvulsant potency and acute neurotoxicity of **DSP-0565** have been evaluated in several rodent models. The median effective dose (ED50) in seizure models and the median toxic dose (TD50) in a neurotoxicity assay are summarized below. A higher protective index (TD50/ED50) indicates a wider therapeutic window.

Preclinical Model	Species	Administration Route	ED50 (mg/kg)	TD50 (mg/kg)	Protective Index (PI)
Maximal Electroshock (MES)	Mouse	Intraperitoneal (i.p.)	12	59	4.9
Subcutaneous Pentylentetrazole (scPTZ)	Mouse	Intraperitoneal (i.p.)	13	59	4.5
6-Hz Psychomotor Seizure (32 mA)	Mouse	Intraperitoneal (i.p.)	8.8	59	6.7
Amygdala Kindling	Rat	Oral (p.o.)	~10*	Not Reported	Not Applicable

*Value represents the dose at which significant reductions in after-discharge duration and seizure stage were observed.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below to facilitate replication and comparison.

Anticonvulsant Activity Assays

1. Maximal Electroshock Seizure (MES) Test:

- Species: Male ddY mice.
- Procedure: A 50 mA alternating current was delivered for 0.2 seconds via corneal electrodes.
- Endpoint: The abolition of the tonic hindlimb extension phase of the seizure was recorded as the endpoint for anticonvulsant protection.

- Drug Administration: **DSP-0565** was administered intraperitoneally (i.p.) at various doses 30 minutes prior to the electroshock. The ED50 was calculated from the dose-response data.

2. Subcutaneous Pentylentetrazole (scPTZ) Seizure Test:

- Species: Male ddY mice.
- Procedure: Pentylentetrazole (PTZ) was administered subcutaneously at a dose of 85 mg/kg, which induces clonic seizures.
- Endpoint: The absence of clonic seizures for at least 5 seconds within a 30-minute observation period was considered protection.
- Drug Administration: **DSP-0565** was administered i.p. 30 minutes before the PTZ injection. The ED50 was determined from the resulting dose-response curve.

3. 6-Hz Psychomotor Seizure Model:

- Species: Male ddY mice.
- Procedure: A 32 mA current was delivered for 3 seconds via corneal electrodes using a 6-Hz sine-wave stimulus.
- Endpoint: Protection was defined as the absence of seizure activity characterized by stun, forelimb clonus, and twitching of the vibrissae.
- Drug Administration: **DSP-0565** was administered i.p. 30 minutes prior to the stimulus. The ED50 was calculated based on the dose-response relationship.

4. Amygdala Kindling Model:

- Species: Male Wistar rats with a surgically implanted electrode in the amygdala.
- Procedure: Rats were stimulated daily with a suprathreshold electrical current to induce kindled seizures.
- Endpoint: The after-discharge duration and the seizure stage were recorded and analyzed.

- Drug Administration: **DSP-0565** was administered orally (p.o.) once daily. Efficacy was determined by a significant reduction in seizure parameters compared to vehicle-treated controls.

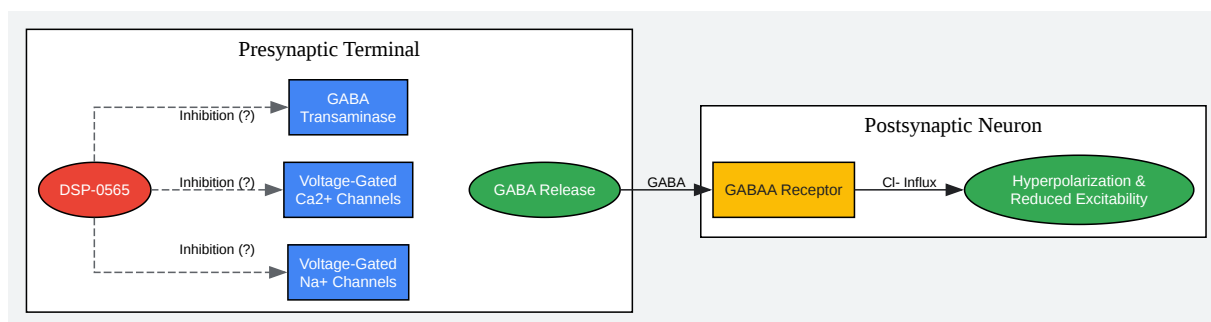
Neurotoxicity Assessment

Rotarod Test:

- Species: Male ddY mice.
- Procedure: Mice were placed on a rotating rod (3 cm diameter, 10 rpm).
- Endpoint: Neurotoxicity was defined as the inability of the animal to remain on the rod for at least 1 minute.
- Drug Administration: **DSP-0565** was administered i.p. at various doses, and the TD50 was calculated.

Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of **DSP-0565** is yet to be fully elucidated, its broad-spectrum activity in preclinical models suggests a multi-faceted mechanism of action, potentially similar to other broad-spectrum AEDs like valproic acid. The current hypothesis is that **DSP-0565** modulates neuronal excitability through effects on GABAergic neurotransmission and/or voltage-gated ion channels.[1] However, it is important to note that the exact mechanism remains undetermined.[2]

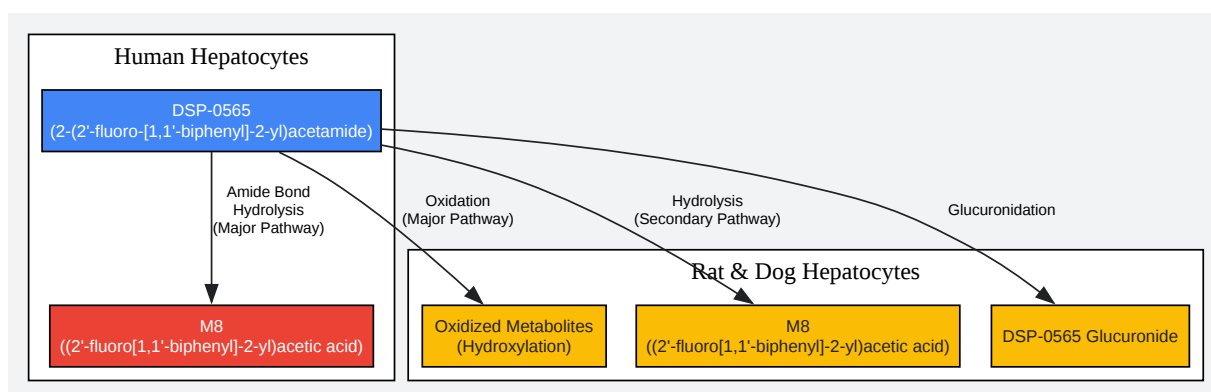


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Caption: Putative multi-target mechanism of a broad-spectrum anticonvulsant.

Metabolic Pathway

Studies in human, rat, and dog hepatocytes have revealed species-specific differences in the metabolism of **DSP-0565**.^[2] In human liver cells, the primary metabolic route is amide bond hydrolysis.^[2] In contrast, rats and dogs predominantly metabolize **DSP-0565** through oxidation, with hydrolysis being a secondary pathway.^[2]



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Caption: Species-dependent metabolic pathways of **DSP-0565**.

Conclusion

The preclinical data for **DSP-0565** demonstrate its potential as a potent, broad-spectrum anticonvulsant with a favorable safety margin in animal models. Its efficacy in the MES, scPTZ, and 6-Hz seizure models, which are predictive of activity against generalized tonic-clonic, myoclonic, and focal seizures, respectively, underscores its broad therapeutic potential. Further investigation into its precise mechanism of action is warranted to fully characterize its pharmacological profile and to guide its clinical development. The observed species differences in metabolism highlight the importance of careful dose extrapolation and biomarker strategies in upcoming clinical trials.

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